molecular formula C17H17FN6O2 B6504984 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea CAS No. 951482-87-4

3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea

Cat. No.: B6504984
CAS No.: 951482-87-4
M. Wt: 356.4 g/mol
InChI Key: FSTFERSIBXMVBK-UHFFFAOYSA-N
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Description

The compound "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" is a sophisticated molecule of interest in various fields of chemical and pharmaceutical research. Its complex structure indicates potential utility in numerous applications, ranging from medicinal chemistry to materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" involves multiple steps, typically starting from commercially available precursors. The ethoxyphenyl derivative is first transformed into the corresponding tetrazole through a [3+2] cycloaddition reaction with azide compounds. Subsequent methylation introduces the tetrazole moiety, followed by urea formation through reaction with 2-fluoroaniline under suitable conditions.

Industrial Production Methods

Industrial production scales up these synthetic routes using optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of higher oxidation state derivatives.

  • Reduction: Reduction reactions may target the tetrazole ring or other substituents, modifying the electronic properties of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: For example, peracids or other peroxide compounds.

  • Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

  • Substituting agents: Halogenating reagents, alkylating agents, etc.

Major Products

Reactions of this compound typically yield derivatives with modified substituents, enhancing or altering its properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its unique reactive properties and potential as a building block for more complex molecules.

Biology

In biological research, it is investigated for its interactions with various biomolecules, potentially serving as a tool in biochemical assays.

Medicine

The pharmaceutical industry evaluates this compound for its possible therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities due to its intricate structure.

Industry

In industrial applications, this compound might be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which "3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea" exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its tetrazole ring may participate in hydrogen bonding or pi-stacking interactions, while the urea moiety can form strong hydrogen bonds, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea

  • 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea

  • 3-{[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea

Uniqueness

This compound's uniqueness lies in its specific combination of ethoxyphenyl and fluorophenyl moieties, which can impart distinct electronic and steric properties compared to other similar compounds. This makes it a valuable candidate for specific scientific and industrial applications where these properties are critical.

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Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-2-26-13-9-7-12(8-10-13)24-16(21-22-23-24)11-19-17(25)20-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTFERSIBXMVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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